molecular formula C14H26N2O3 B7930476 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930476
M. Wt: 270.37 g/mol
InChI Key: MQNCGLNIDFGQDD-LBPRGKRZSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic compound with a unique chemical structure that includes a cyclopropyl group, a pyrrolidine moiety, and a carbamic acid derivative. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O3, with a molecular weight of 300.39 g/mol. The compound features a chiral center at the pyrrolidine ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H24N2O3
Molecular Weight300.39 g/mol
StructureCyclopropyl + Pyrrolidine + Carbamic Acid
Chiral CenterYes

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to therapeutic applications:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are implicated in gene regulation and various diseases, including cancer and neurodegenerative disorders. The ability of this compound to modulate HDAC activity suggests potential for further pharmacological studies.
  • Receptor Interactions : The unique structure of this compound suggests interactions with various biological targets, particularly receptors involved in neurological processes. Studies on structurally related compounds indicate that modifications can significantly influence binding affinity and activity at these targets.
  • Neurotransmitter Modulation : Compounds with similar functionalities have been reported to interact with neurotransmitter systems, potentially affecting mood and cognition. This opens avenues for exploring its use in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study 1: HDAC Inhibition

A study demonstrated that cyclopropyl-containing carbamate derivatives exhibited significant HDAC inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. This suggests that our compound could be a candidate for further exploration in cancer therapeutics.

Study 2: Receptor Binding Affinity

In receptor binding studies, cyclopropyl analogues were found to exhibit varying degrees of antagonistic activity at P2Y1 receptors, with some stereoisomers demonstrating enhanced potency. This indicates that stereochemistry plays a crucial role in determining biological activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the cyclopropyl group.
  • Esterification with tert-butyl carbamate.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16(11-4-5-11)12-6-7-15(10-12)8-9-17/h11-12,17H,4-10H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCGLNIDFGQDD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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